2-Naphthyl 1,2,3-thiadiazol-5-yl sulfoxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfoxide typically involves the reaction of 2-naphthylamine with thionyl chloride to form 2-naphthyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to yield 2-naphthyl 1,2,3-thiadiazole. Finally, oxidation of the thiadiazole compound with an appropriate oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, produces this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfoxide undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to the sulfone using strong oxidizing agents.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents like lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring’s substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfone.
Reduction: 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfoxide has garnered significant attention in scientific research due to its potential biological activity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfoxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide
- 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfone
- 5-(2-Naphthylsulfinyl)-1,2,3-thiadiazole
Uniqueness
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfoxide is unique due to its specific sulfoxide functional group, which imparts distinct chemical and biological properties compared to its sulfide and sulfone analogs. The sulfoxide group can participate in specific oxidation-reduction reactions and interact with biological targets in ways that differ from the sulfide and sulfone groups .
Biological Activity
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfoxide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
The synthesis of this compound typically involves several steps:
- Formation of 2-Naphthyl Isothiocyanate : Reacting 2-naphthylamine with thionyl chloride.
- Cyclization : The isothiocyanate is treated with hydrazine hydrate to yield the thiadiazole.
- Oxidation : The resulting thiadiazole is oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid to produce the sulfoxide.
Antimicrobial Properties
Research indicates that compounds related to thiadiazoles exhibit a range of antimicrobial activities. Specifically, derivatives of 1,2,3-thiadiazoles have shown efficacy against various pathogens. For instance:
- Antifungal Activity : Studies have demonstrated that certain thiadiazole derivatives can inhibit fungal growth effectively .
- Antibacterial Effects : Compounds similar to this compound have been reported to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer activity of thiadiazole derivatives has been extensively studied:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways .
- Case Studies : In vitro studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines, with IC50 values in the micromolar range. For example, compounds derived from thiadiazoles have shown higher cytotoxicity compared to standard chemotherapeutics like doxorubicin .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cell survival.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.
Comparative Analysis
A comparison with similar compounds reveals the unique properties of this compound:
Compound | Biological Activity | IC50 (µM) |
---|---|---|
This compound | Anticancer, Antimicrobial | Varies by study |
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide | Moderate Anticancer | Higher than sulfoxide |
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfone | Lower Antimicrobial | Varies |
Properties
IUPAC Name |
5-naphthalen-2-ylsulfinylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS2/c15-17(12-8-13-14-16-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJLMDJCIXTVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CN=NS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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